3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine
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Overview
Description
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a heterocyclic compound that features a unique combination of oxadiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions.
Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiviral and antitubercular agent.
Material Science: The unique electronic properties of the oxadiazole and pyridine rings make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but differs in the substituents attached to the ring.
2-Methoxy-6-phenylpyridine: This compound shares the pyridine ring but lacks the oxadiazole moiety.
Uniqueness
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is unique due to the combination of the oxadiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal and material chemistry .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-25-20-16(11-12-17(22-20)13-5-3-2-4-6-13)18-23-19(26-24-18)14-7-9-15(21)10-8-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSQKGXINPGKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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